molecular formula C40H36N6O4 B14085311 (1R,4S,7S)-4-benzyl-9-[(1R,4S,7S)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione

(1R,4S,7S)-4-benzyl-9-[(1R,4S,7S)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione

Cat. No.: B14085311
M. Wt: 664.7 g/mol
InChI Key: ZEANERNKMXBETI-SWZCOEHCSA-N
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Description

The compound “(1R,4S,7S)-4-benzyl-9-[(1R,4S,7S)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[77002,7010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[77002,7010,15]hexadeca-10,12,14-triene-3,6-dione” is a complex organic molecule characterized by its intricate structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazatetracyclohexadeca core and subsequent functionalization with benzyl groups. Typical reaction conditions may include:

    Step 1: Formation of the triazatetracyclohexadeca core through cyclization reactions.

    Step 2: Introduction of benzyl groups via nucleophilic substitution or other suitable methods.

    Step 3: Final purification and characterization using techniques such as chromatography and spectroscopy.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of reaction conditions: to minimize side reactions.

    Scaling up the synthesis: using continuous flow reactors or other industrial-scale equipment.

    Implementation of purification techniques: such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of benzyl groups may yield benzaldehyde or benzoic acid.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Biological Probes: Use as a probe to study biological processes or interactions.

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its potential therapeutic effects in treating diseases.

    Diagnostic Tools: Use in diagnostic assays or imaging techniques.

Industry

    Polymer Chemistry: Application in the synthesis of novel polymers with specific properties.

    Chemical Manufacturing: Use as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: to modulate their activity.

    Interacting with nucleic acids: to influence gene expression.

    Participating in redox reactions: to alter cellular redox states.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S,7S)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene: A similar compound with a slightly different structure.

    (1R,4S,7S)-4-benzyl-9-[(1R,4S,7S)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione derivatives: Compounds with additional functional groups or modifications.

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and the resulting chemical properties. This may confer unique reactivity, biological activity, or material properties compared to similar compounds.

Properties

Molecular Formula

C40H36N6O4

Molecular Weight

664.7 g/mol

IUPAC Name

(1R,4S,7S)-4-benzyl-9-[(1R,4S,7S)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione

InChI

InChI=1S/C40H36N6O4/c47-33-31-21-39(25-15-7-9-17-27(25)43-37(39)45(31)35(49)29(41-33)19-23-11-3-1-4-12-23)40-22-32-34(48)42-30(20-24-13-5-2-6-14-24)36(50)46(32)38(40)44-28-18-10-8-16-26(28)40/h1-18,29-32,37-38,43-44H,19-22H2,(H,41,47)(H,42,48)/t29-,30-,31-,32-,37+,38+,39?,40?/m0/s1

InChI Key

ZEANERNKMXBETI-SWZCOEHCSA-N

Isomeric SMILES

C1[C@H]2C(=O)N[C@H](C(=O)N2[C@@H]3C1(C4=CC=CC=C4N3)C56C[C@H]7C(=O)N[C@H](C(=O)N7[C@H]5NC8=CC=CC=C68)CC9=CC=CC=C9)CC1=CC=CC=C1

Canonical SMILES

C1C2C(=O)NC(C(=O)N2C3C1(C4=CC=CC=C4N3)C56CC7C(=O)NC(C(=O)N7C5NC8=CC=CC=C68)CC9=CC=CC=C9)CC1=CC=CC=C1

Origin of Product

United States

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